molecular formula C6H12Br2 B1583193 1,5-Dibromo-3-methylpentane CAS No. 4457-72-1

1,5-Dibromo-3-methylpentane

Cat. No. B1583193
CAS RN: 4457-72-1
M. Wt: 243.97 g/mol
InChI Key: YDPZWUMQKMLLHC-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-methylpentane is a chemical compound with the molecular formula C6H12Br2 . It is used as a chemical reagent and pharmaceutical intermediate . The compound is stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 1,5-Dibromo-3-methylpentane can be achieved through various methods. One such method involves the use of sodium sulfide nonahydrate, which is heated at 170°C for 7 hours . Another method involves the use of carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C for 1 hour .


Molecular Structure Analysis

The molecular structure of 1,5-Dibromo-3-methylpentane is represented by the InChI code 1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3 . The compound has a molecular weight of 243.97 .


Physical And Chemical Properties Analysis

1,5-Dibromo-3-methylpentane is a liquid with a density of 1.6±0.1 g/cm3 . It has a boiling point of 232.5±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.0±3.0 kJ/mol . The flash point is 101.3±17.7 °C .

Scientific Research Applications

Chemical Transformations and Catalysis

1,5-Dibromo-3-methylpentane plays a role in various chemical transformations. A study highlighted the reactions of similar compounds like 3-methylpentane over a platinum black catalyst, demonstrating applications in dehydrogenation, cyclization, and isomerization reactions, which are crucial in chemical synthesis (Paâl, Dobrovolszky, & Tétényi, 1976).

Precursor for Heterocyclic Compounds

1,5-Dibromo-3-methylpentane serves as a precursor in the preparation of heteracyclohexanes. This is significant for the synthesis of liquid crystalline derivatives, showcasing its importance in materials science and engineering (Ringstrand et al., 2011).

Electrochemical Studies

The electrochemical reduction of 1,5-Dibromo-3-methylpentane and similar compounds has been studied, revealing the potential for producing various hydrocarbon products. This research has implications in fields like organic electrochemistry and material science (Pritts & Peters, 1994).

CO2 Capture and Absorption

A study on carbon dioxide absorption using derivatives of 1,5-Dibromo-3-methylpentane, like 1,5-diamino-2-methylpentane, in aqueous solutions, shows its potential application in CO2 capture technologies. This is crucial for environmental engineering and greenhouse gas control (Azhgan, Farsi, & Eslamloueyan, 2016).

Synthesis of Organic Compounds

1,5-Dibromo-3-methylpentane can be involved in the synthesis of various organic compounds. For example, a study discussed the reaction of 3-hydroxy-3-methylpentane-1,5-dioic acid, a related compound, in the synthesis of mevalonolactone, highlighting its application in organic synthesis and pharmaceuticals (Lewer & MacMillan, 1983).

Materials Science

The compound has been studied for its role in the synthesis of polyureas and other polymer materials. Research on polyureas formed from derivatives of 1,5-Dibromo-3-methylpentane emphasizes its significance in the development of new materials (Coleman et al., 1997).

Safety And Hazards

The compound is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

1,5-dibromo-3-methylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12Br2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPZWUMQKMLLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196226
Record name 1,5-Dibromo-3-methylpentane
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Molecular Weight

243.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dibromo-3-methylpentane

CAS RN

4457-72-1
Record name 1,5-Dibromo-3-methylpentane
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Record name 1,5-Dibromo-3-methylpentane
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Record name 1,5-Dibromo-3-methylpentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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